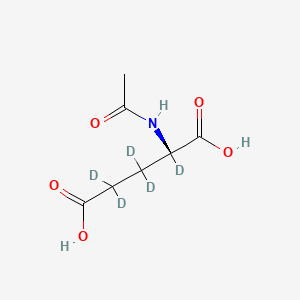
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is a deuterated form of N-Acetyl-L-glutamic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can be synthesized through the acetylation of L-glutamic-2,3,3,4,4-D5 acid. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl groups.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process includes the purification of the final product through crystallization or chromatography techniques to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as NMR spectroscopy and mass spectrometry.
Biology: Serves as a metabolic tracer to study biochemical pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid involves its role as a metabolic intermediate in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, which is a key enzyme in the conversion of ammonia to urea. This process helps in detoxifying ammonia in the body. The compound’s deuterated form allows for detailed studies of metabolic processes using isotope labeling techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-glutamic acid: The non-deuterated form of the compound.
N-Acetylaspartic acid: Another acetylated amino acid with similar properties.
Aceglutamide: A derivative of glutamic acid with acetyl and amide groups.
Uniqueness
N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C7H11NO5 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
(2S)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1/i2D2,3D2,5D |
Clé InChI |
RFMMMVDNIPUKGG-ARCCNJGNSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















